2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid
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Overview
Description
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is a hydrazone derivative, which is a type of Schiff base. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid typically involves the condensation of 2-hydroxyacetophenone with hydrazine derivatives. One common method includes the following steps :
Condensation Reaction: 2-hydroxyacetophenone is reacted with hydrazine hydrate in ethanol under reflux conditions to form the hydrazone intermediate.
Addition Reaction: The intermediate is then reacted with propanoic acid in the presence of a catalyst such as acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Analytical Chemistry: The compound can be used as a reagent for the detection and quantification of metal ions in solution due to its ability to form stable complexes.
Materials Science: It is employed in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the hydroxyphenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a propanoic acid group.
2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide: Similar structure but with a carbothioamide group.
Uniqueness
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and hydrazone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-7(12-13-8(2)11(15)16)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,15,16)/b12-7+,13-8? |
InChI Key |
GSYRQRFXJPEFIH-QLQROWNFSA-N |
Isomeric SMILES |
C/C(=N\N=C(C)C(=O)O)/C1=CC=CC=C1O |
Canonical SMILES |
CC(=NN=C(C)C(=O)O)C1=CC=CC=C1O |
Origin of Product |
United States |
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